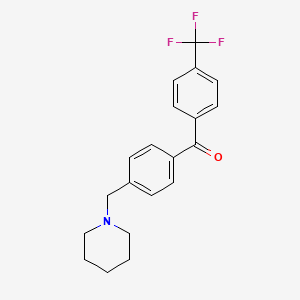

![molecular formula C11H13NO4 B1324889 N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide CAS No. 956087-47-1](/img/structure/B1324889.png)

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, in recent years, there has been increasing interest in its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

- New coumarin derivatives, including N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, have been studied for their antioxidant activities. These compounds were evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods and showed significant antioxidant properties (Kadhum et al., 2011).

Antimicrobial Activity and Cytotoxicity

- Some derivatives of N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds showed notable antimicrobial activity against various bacterial and fungal species (Kaplancıklı et al., 2012).

Opioid Kappa Agonists

- A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, structurally related to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and evaluated as opioid kappa agonists. These compounds exhibited potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

Endothelin-A Receptor Antagonists

- Compounds containing the 1,3-benzodioxol-5-yloxy group, similar to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, have been developed as potent endothelin-A receptor antagonists. These compounds have been studied for their binding affinities and receptor subtype selectivity (Tasker et al., 1997).

Synthesis and Bioactivity of Novel Derivatives

- Novel 2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides, similar in structure to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and showed good bioactivity against heterotrophic bacteria and marine chlorella (Yu et al., 2020).

Anticancer Agents and hCA-I and hCA-II Inhibitors

- Benzodioxole-based dithiocarbamate derivatives, structurally related to N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide, were synthesized and evaluated as potential anticancer agents and inhibitors of human carbonic anhydrase I and II. These compounds showed significant inhibitory effects against cancer cell lines and enzymes (Altıntop et al., 2017).

Chemoselective Acetylation in Drug Synthesis

- N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide derivatives have been used as intermediates in the chemoselective acetylation of aminophenols, an important process in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(13)12-4-5-14-9-2-3-10-11(6-9)16-7-15-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEBRRJHSYOHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

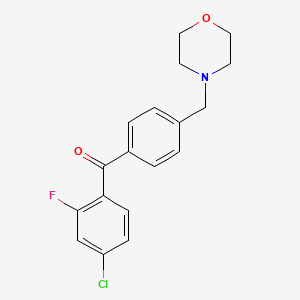

![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)

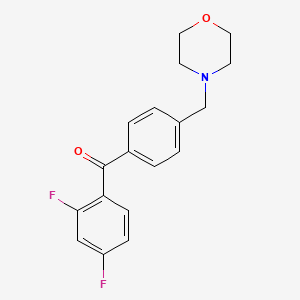

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)